N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O7S/c22-16-4-2-1-3-14(16)12-23-20(26)21(27)24-13-19-25(7-8-32-19)33(28,29)15-5-6-17-18(11-15)31-10-9-30-17/h1-6,11,19H,7-10,12-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMRAHUICZAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Benzo[d][1,4]dioxin Moiety: This can be achieved by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate.
Substitution Reactions: The resulting benzenesulfonamide derivative is further substituted at the nitrogen position with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride.
Final Coupling: The final step involves coupling the substituted benzenesulfonamide with oxalamide derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,4]dioxin moiety can be oxidized under strong oxidizing conditions.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,4]dioxin moiety may yield quinone derivatives, while reduction of the chlorobenzyl group results in benzyl derivatives.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide. Specifically, derivatives of benzodioxine have been shown to act as inhibitors of:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition is beneficial in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption.
- Acetylcholinesterase : Inhibition of this enzyme is relevant for treating neurodegenerative diseases such as Alzheimer's disease, as it leads to increased levels of acetylcholine in the synaptic cleft .
Antimicrobial Properties
Research indicates that compounds containing the benzodioxine structure demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for existing antibiotic treatments .
Therapeutic Implications
The unique structure of this compound allows it to interact with multiple biological pathways:
- Diabetes Management : By inhibiting α-glucosidase, the compound can help regulate blood sugar levels post-meal.
- Neuroprotection : Its action on acetylcholinesterase suggests potential use in treating cognitive disorders.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve the desired functional groups. The initial steps often include the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonyl chlorides and subsequent derivatization with amines or related structures to yield the final product.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
These findings underscore the versatility and therapeutic potential of compounds like this compound in modern pharmacotherapy.
Mechanism of Action
The mechanism of action of N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby reducing its activity.
Antibacterial Activity: It blocks the folate synthesis pathway in bacteria, inhibiting their growth and multiplication.
Anticancer Activity: It disrupts the cell cycle in the G1 phase and inhibits histone deacetylase, leading to the cessation of tumor cell growth.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Heterocyclic Core: The target’s oxazolidin ring contrasts with the triazine in sulfonylurea herbicides. Oxazolidins offer conformational rigidity and hydrogen-bonding capacity, while triazines enable π-π stacking and electrostatic interactions .
Substituent Effects :
- The 2-chlorophenyl group may enhance membrane permeability compared to the methyl/ethoxy groups in triazine-based herbicides.
- The benzodioxine system’s fused ether rings could improve metabolic stability relative to simpler sulfonyl groups.
Synthetic Pathways :
Table 2: Hypothetical Property Comparison
Notes:
- The target’s benzodioxine sulfonyl group may confer redox stability compared to triazine-based herbicides, which are prone to hydrolysis.
- Its oxazolidin ring could mimic natural substrates in enzymatic systems, a feature absent in sulfonylureas.
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a 2-chlorophenyl moiety and a benzodioxine sulfonyl group linked to an oxazolidinone. Its molecular formula is C18H22ClN3O4S, with a molecular weight of approximately 393.90 g/mol. The presence of these functional groups suggests a potential for diverse biological interactions.
Antibacterial Activity
Recent studies have demonstrated that the compound exhibits significant antibacterial properties. In particular:
- Testing against Bacterial Strains : The compound was evaluated against several strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Results indicated moderate to strong activity, particularly against Bacillus subtilis with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics such as norfloxacin and chloramphenicol .
| Bacterial Strain | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (norfloxacin) |
| Escherichia coli | 64 | 32 (chloramphenicol) |
| Bacillus subtilis | 16 | 8 (norfloxacin) |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : The compound showed promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. The IC50 values were found to be in the low micromolar range .
- Urease Inhibition : Strong inhibitory activity against urease was recorded, with some derivatives exhibiting IC50 values lower than 10 µM, indicating potential for treating conditions like urinary tract infections .
The biological activities of this compound can be attributed to its ability to interact with various biomolecules:
- Binding Affinity : Molecular docking studies revealed that the compound has a high binding affinity for target enzymes and receptors, which may explain its potent antibacterial and enzyme inhibitory effects .
- Structural Features : The presence of the sulfonamide group enhances the compound's ability to form hydrogen bonds with active sites on enzymes and bacterial cell walls .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : A study conducted by Sanchez-Sancho et al. synthesized related compounds and evaluated their antibacterial activity using standard protocols. The results supported the notion that modifications in the structure could enhance antibacterial properties .
- Therapeutic Applications : Research by Aziz-ur-Rehman et al. discussed the potential applications of oxazolidinone derivatives in treating bacterial infections resistant to conventional antibiotics. Their findings suggest that compounds similar to this compound could be pivotal in developing new antimicrobial therapies .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key steps include:
- Reacting 2-chlorobenzyl chloride with a sulfonylated oxazolidine precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Controlled temperature (0–25°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Purification via column chromatography or recrystallization, monitored by TLC and confirmed via NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure validated experimentally?
- X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks to confirm functional groups (e.g., sulfonyl, oxazolidine, chlorophenyl) .
- FT-IR : Validate amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1250 cm⁻¹) .
Q. What preliminary biological screening methods are recommended?
- Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) to assess interactions with target enzymes like kinases or proteases .
- Cellular viability assays : Employ MTT or resazurin assays in cancer cell lines to evaluate cytotoxicity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Focus on sulfonyl and oxazolidine moieties as key pharmacophores .
- QSAR models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bonding capacity to guide structural modifications .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .
- Off-target profiling : Screen against related enzymes/receptors (e.g., GPCRs) to rule out nonspecific interactions .
Q. What advanced analytical methods characterize degradation products?
- LC-HRMS/MS : Identify hydrolyzed or oxidized metabolites under stressed conditions (e.g., acidic/basic hydrolysis, UV exposure) .
- Stability studies : Use accelerated stability chambers (40°C/75% RH) to simulate long-term degradation pathways .
Q. How to design experiments for reaction mechanism elucidation?
- Isotopic labeling : Track reaction pathways using ¹⁸O-labeled water or deuterated solvents in amide bond formation .
- Kinetic studies : Monitor intermediates via stopped-flow NMR or inline FT-IR to determine rate-limiting steps .
Q. What crystallographic challenges arise with this compound?
- Twinned crystals : Use SHELXD for structure solution and PLATON to validate twin laws .
- Disorder modeling : Refine flexible groups (e.g., chlorophenyl rings) with restraints in SHELXL .
Q. How to assess pharmacokinetic properties in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
